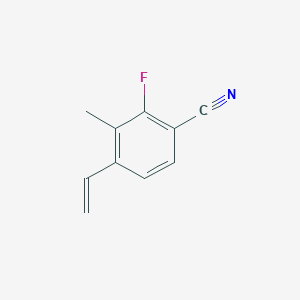

4-Ethenyl-2-fluoro-3-methylbenzonitrile

Description

Contextual Significance of 4-Ethenyl-2-fluoro-3-methylbenzonitrile within Functionalized Aromatic Systems

The chemical compound this compound represents a highly functionalized aromatic system, where each substituent contributes distinct properties to the molecule as a whole. Its significance lies in the unique combination of these functional groups on a single benzonitrile (B105546) scaffold.

Benzonitrile Core: The foundational benzonitrile structure serves as a versatile chemical intermediate. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and provides a handle for further synthetic transformations into amines, carboxylic acids, and various heterocyclic systems. medcraveonline.comresearchgate.net

Fluorine Substituent: The presence of a fluorine atom is a hallmark of modern pharmaceutical design. numberanalytics.com Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. taylorandfrancis.comnih.gov The high strength of the carbon-fluorine bond can protect adjacent C-H bonds from metabolic oxidation. taylorandfrancis.com Depending on its position, fluorine can act as an electron-withdrawing group via induction, altering the acidity or basicity of nearby functional groups and influencing molecular interactions. nih.govmdpi.com

Methyl Group: The methyl group is generally considered an electron-donating group through an inductive effect, which can activate the aromatic ring towards electrophilic substitution. numberanalytics.comlibretexts.org Its presence can also introduce steric hindrance, which can direct the regioselectivity of reactions. In materials science, the inclusion of a methyl group can enhance the thermal stability of a compound. ossila.com

Ethenyl (Vinyl) Group: The ethenyl group provides a site of unsaturation, making the molecule amenable to a wide range of addition and polymerization reactions. This functionality is particularly valuable in materials science for the synthesis of polymers and in synthetic chemistry as a handle for complex molecule construction through cross-coupling reactions.

The specific arrangement of these four distinct moieties—nitrile, fluorine, methyl, and ethenyl—on the benzene (B151609) ring suggests that this compound is a promising building block for creating complex and multifunctional molecules.

Rationale for Dedicated Academic Investigation of this compound

A dedicated academic investigation into this compound is warranted due to its potential as a versatile precursor in both medicinal chemistry and materials science. The strategic combination of its functional groups offers several avenues for novel research and development.

In the pharmaceutical realm, this compound could serve as a key intermediate for synthesizing new drug candidates. The fluorine and methyl groups could be exploited to optimize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a lead compound, while the nitrile and ethenyl groups could be modified to explore structure-activity relationships and engage with biological targets. chemimpex.com

In the field of materials science, the polymerizable ethenyl group makes this molecule a candidate for the development of novel fluorinated polymers. Such materials could possess unique properties, including enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics, driven by the presence of the polar nitrile and fluoro groups.

Furthermore, the unique substitution pattern presents interesting challenges and opportunities for synthetic organic chemistry. Developing efficient and selective synthetic routes to this molecule and exploring the reactivity of its distinct functional groups in the presence of one another could lead to new chemical methodologies. The interplay between the electron-donating methyl group and the electron-withdrawing fluoro and nitrile groups could result in unusual reactivity patterns for the aromatic ring and the ethenyl substituent.

Outline Structure and Objectives for Comprehensive Scholarly Exploration

Given the apparent novelty of this compound, a comprehensive scholarly exploration is essential to establish its fundamental characteristics and potential utility. The primary objective of such an investigation would be to systematically characterize its chemical and physical properties, develop efficient synthetic pathways, and explore its reactivity.

A structured exploration would involve:

Synthesis and Characterization: Development of a robust and scalable synthetic route to produce high-purity this compound. This would be followed by a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

Physicochemical Properties: Experimental determination of key physical properties, including melting point, boiling point, and solubility. Computational studies could complement this by providing insights into its electronic structure, molecular geometry, and spectroscopic properties.

Reactivity Studies: A systematic investigation of the chemical reactivity of each functional group. This would include exploring the susceptibility of the ethenyl group to polymerization and addition reactions, the transformation of the nitrile group, and the influence of the substituents on electrophilic aromatic substitution reactions.

Application-Oriented Synthesis: Utilization of the compound as a building block in the synthesis of target molecules with potential applications in medicinal chemistry and materials science to demonstrate its synthetic utility.

This foundational research would provide the necessary data to stimulate further academic and industrial interest in this promising, yet underexplored, chemical entity.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

Table 2: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoro-3-methylbenzonitrile | 185147-08-4 | C₈H₆FN | 135.14 | 54 - 58 chemimpex.com |

| 2-Fluoro-4-methylbenzonitrile | 85070-67-3 | C₈H₆FN | 135.14 | 52 - 53 innospk.com |

| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | C₈H₆FN | 135.14 | 47 - 51 sigmaaldrich.com |

| o-Tolunitrile (2-Methylbenzonitrile) | 529-19-1 | C₈H₇N | 117.15 | - |

Structure

3D Structure

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

4-ethenyl-2-fluoro-3-methylbenzonitrile |

InChI |

InChI=1S/C10H8FN/c1-3-8-4-5-9(6-12)10(11)7(8)2/h3-5H,1H2,2H3 |

InChI Key |

VMZWSUSVUKUFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)C#N)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenyl 2 Fluoro 3 Methylbenzonitrile and Analogues

Strategic Approaches to Constructing the Benzonitrile (B105546) Core

The benzonitrile moiety is a cornerstone of the target molecule, and its synthesis can be approached through several reliable methods. The choice of method often depends on the available starting materials and the compatibility of the reaction conditions with other functional groups present on the aromatic ring.

Cyanation Reactions of Aromatic Precursors

The direct introduction of a cyano group onto an aromatic ring is a common and effective strategy. This is typically achieved through the substitution of a leaving group, such as a halide or a diazonium salt, with a cyanide nucleophile.

Sandmeyer Reaction: The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to a benzonitrile. wikipedia.orgbyjus.com The process begins with the diazotization of an aromatic amine with nitrous acid to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyano group, releasing nitrogen gas. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction is particularly useful for introducing the nitrile group at a specific position on the aromatic ring, as dictated by the position of the initial amino group. nih.gov

Rosenmund-von Braun Reaction: The Rosenmund-von Braun reaction offers a direct route to aryl nitriles from aryl halides. wikipedia.orgsynarchive.com This reaction typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like pyridine or DMF. organic-chemistry.orgchem-station.com While effective, the classic Rosenmund-von Braun reaction often requires harsh conditions, including high temperatures (up to 200°C), which can limit its functional group tolerance. organic-chemistry.orgacs.org

Palladium-Catalyzed Cyanation: Modern synthetic chemistry has largely embraced palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds, and cyanation is no exception. nih.gov Palladium-catalyzed cyanation of aryl halides or triflates offers a milder and more versatile alternative to the traditional copper-mediated methods. rsc.org These reactions employ a palladium catalyst, often in conjunction with a phosphine ligand, to couple an aryl electrophile with a cyanide source. organic-chemistry.org A variety of cyanide sources can be used, including potassium cyanide, sodium cyanide, zinc cyanide, and potassium hexacyanoferrate(II), the last of which is a non-toxic alternative. nih.gov The use of palladium catalysis generally provides higher yields, better functional group tolerance, and proceeds under milder reaction conditions compared to the Sandmeyer and Rosenmund-von Braun reactions. nih.govrsc.org

| Reaction | Precursor | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, HCl 2. CuCN | Good regioselectivity based on amine position. wikipedia.orgbyjus.com | Requires diazotization step; potential for side reactions. |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Direct conversion of aryl halides. wikipedia.orgsynarchive.com | Harsh reaction conditions (high temperature); stoichiometric copper cyanide. organic-chemistry.orgacs.org |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild conditions, high yields, broad functional group tolerance, catalytic palladium. nih.govrsc.orgnih.gov | Cost of palladium catalyst and ligands; potential for catalyst poisoning. nih.gov |

Dehydration Reactions for Nitrile Formation

An alternative approach to constructing the benzonitrile core involves the dehydration of a pre-existing functional group, such as a primary amide or an aldoxime. These methods are particularly useful when the corresponding amide or aldehyde is readily available.

The dehydration of primary amides to nitriles can be accomplished using a variety of dehydrating agents. youtube.com Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. youtube.comchemicke-listy.czresearchgate.net Microwave-assisted dehydration of benzamide with phosphorus pentoxide has been shown to proceed in high yields with significantly reduced reaction times compared to conventional heating. chemicke-listy.czresearchgate.net Similarly, benzaldoximes, which can be prepared from the corresponding benzaldehydes, can be converted to benzonitriles under mild conditions using various reagents, including copper(II) acetate in the presence of trichloroacetonitrile. tandfonline.com

Regioselective Introduction of Fluorine onto the Benzonitrile Scaffold

The introduction of a fluorine atom at a specific position on the benzonitrile ring is a critical step that requires careful consideration of the available methodologies to ensure the desired regioselectivity.

Direct Fluorination Techniques

Direct fluorination of an aromatic ring involves the substitution of a hydrogen atom with a fluorine atom. This can be achieved through electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: Electrophilic fluorination is a common method for the direct introduction of fluorine to electron-rich aromatic rings. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com Commonly used electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. wikipedia.orgalfa-chemistry.com The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the aromatic ring. However, direct fluorination can sometimes lead to a mixture of isomers, and the reaction conditions must be carefully controlled to avoid side reactions. researchgate.netchinesechemsoc.orgguidechem.com

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can be employed to introduce a fluorine atom. nih.govmasterorganicchemistry.com This reaction involves the displacement of a suitable leaving group (e.g., a nitro group or a halide) by a fluoride ion. acs.org The rate of SNAr is highly dependent on the nature and position of the electron-withdrawing groups. nih.govstackexchange.com

Utilization of Fluorinated Building Blocks

A more reliable and often preferred strategy for achieving high regioselectivity is the use of commercially available or readily synthesized fluorinated building blocks. beilstein-journals.org This approach involves starting with a simple aromatic compound that already contains the fluorine atom in the desired position and then elaborating the molecule to introduce the other functional groups. For the synthesis of 4-ethenyl-2-fluoro-3-methylbenzonitrile, a suitable starting material could be a fluorotoluene derivative. guidechem.comgoogle.comdtic.mil For example, starting with a 2-fluoro-3-methyl-substituted aromatic precursor allows for the subsequent introduction of the cyano and ethenyl groups at the desired positions without the need for a potentially unselective direct fluorination step.

| Strategy | Description | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Direct Electrophilic Fluorination | Substitution of an aromatic C-H bond with an electrophilic fluorine source. wikipedia.org | Direct introduction of fluorine. | Potential for low regioselectivity; may require harsh conditions; risk of side reactions. researchgate.netguidechem.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an electron-deficient aromatic ring by a fluoride ion. nih.govacs.org | High regioselectivity in activated systems. | Limited to electron-poor aromatic rings. nih.govstackexchange.com |

| Fluorinated Building Blocks | Use of a pre-fluorinated starting material. beilstein-journals.org | Excellent control of regioselectivity. google.com | Availability and cost of the starting material. |

Stereoselective and Chemoselective Ethenyl Group Installation

The final key transformation in the synthesis of this compound is the introduction of the ethenyl (vinyl) group. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance. bohrium.comnih.gov

Heck Reaction: The Heck reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.orgwikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with an alkene, typically in the presence of a base. organic-chemistry.orgwikipedia.org For the introduction of an ethenyl group, ethylene gas can be used as the coupling partner. nih.govnih.gov The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. organic-chemistry.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org To introduce an ethenyl group, a vinylstannane, such as vinyltributyltin, is used as the coupling partner. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups and generally proceeds under mild conditions. libretexts.org

Suzuki Coupling: The Suzuki coupling is another widely used palladium-catalyzed cross-coupling reaction that employs an organoboron reagent as the nucleophilic partner. acs.org For vinylation, a vinylboronic acid or a vinylboronate ester can be used. The Suzuki reaction is favored for its use of non-toxic and stable organoboron reagents and its generally mild reaction conditions.

The chemoselectivity of these cross-coupling reactions is a critical consideration, especially when multiple reactive sites are present on the aromatic ring. bohrium.comcapes.gov.br The choice of ligand on the palladium catalyst can often be used to control the regioselectivity of the reaction, directing the coupling to a specific halide or triflate group if more than one is present. acs.orgcapes.gov.brnih.gov Careful selection of the reaction conditions is therefore essential to ensure that the ethenyl group is installed at the desired position without affecting the other functional groups on the molecule.

Olefination Reactions (e.g., Wittig-Type Transformations)

Olefination reactions, particularly Wittig-type transformations, provide a direct and reliable method for converting carbonyl compounds into alkenes. In the context of synthesizing this compound, the corresponding benzaldehyde, 4-formyl-2-fluoro-3-methylbenzonitrile, would serve as the key precursor.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide. ucla.edu For the synthesis of a styrene derivative like this compound, a methyl-substituted phosphonium ylide is required. The general mechanism involves the nucleophilic addition of the ylide to the aldehyde's carbonyl carbon, forming a betaine intermediate, which then collapses to an oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. ucla.edugoogle.com

Recent advancements have focused on improving the efficiency and conditions of the Wittig reaction. For instance, modified procedures using milder bases and more accessible solvents have been developed to avoid harsh reaction conditions and simplify product purification. google.com The conversion of benzaldehydes to styrenes via the Wittig reaction has been extensively documented, with yields varying based on the specific substrates and reaction conditions. epa.govresearchgate.networldscientific.com For example, the synthesis of 4-(2,2-Difluorovinyl)benzonitrile from 4-Formylbenzonitrile has been achieved through a Wittig-type olefination, highlighting the utility of this method for introducing vinyl groups onto benzonitrile scaffolds. nih.govresearchgate.netorgsyn.org

| Aldehyde Precursor | Wittig Reagent | Product | Key Features |

|---|---|---|---|

| Benzaldehyde | Methyltriphenylphosphonium bromide | Styrene | Classic example of styrene synthesis via Wittig reaction. ucla.eduepa.gov |

| 4-Formylbenzonitrile | (Difluoromethyl)triphenylphosphonium ylide precursor | 4-(2,2-Difluorovinyl)benzonitrile | Demonstrates the applicability to functionalized benzonitriles. nih.govorgsyn.org |

| Substituted Benzaldehydes | Methyltriphenylphosphonium iodide | Monosubstituted Styrenes | Improved methods avoid strong bases and harsh conditions. google.com |

Cross-Coupling Methodologies for Vinylic Introduction

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the formation of carbon-carbon bonds. wikipedia.org These methods offer a powerful alternative for introducing a vinyl group onto an aromatic ring and are central to the synthesis of compounds like this compound. Key examples include the Suzuki-Miyaura, Heck, and other related coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org To synthesize this compound using this method, one could couple a vinylboronic acid or its derivative with a 4-halo-2-fluoro-3-methylbenzonitrile precursor. The reaction mechanism typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The scope of the Suzuki reaction is broad, tolerating a wide variety of functional groups. organic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, enabling the reaction of an aryl or vinyl halide with an alkene. nih.govorganic-chemistry.orgyoutube.com For the synthesis of the target molecule, a 4-halo-2-fluoro-3-methylbenzonitrile could be coupled with ethylene gas or a vinyl equivalent. nih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org Intramolecular versions of the Heck reaction are also widely used for the synthesis of cyclic compounds. wikipedia.org

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Vinylboronic Acid/Ester | Pd(0) complex with phosphine ligands, Base | High functional group tolerance, mild reaction conditions. libretexts.orgwikipedia.orgorganic-chemistry.org |

| Heck Reaction | Aryl Halide/Triflate + Alkene (e.g., Ethylene) | Pd(0) or Pd(II) catalyst, Base | Direct vinylation, good stereoselectivity. organic-chemistry.orgyoutube.comnih.gov |

| Other Cross-Coupling Reactions | Aryl Halide + Vinyl Organometallic Reagent (e.g., organotin, organozinc) | Pd or Ni catalysts | Varied reactivity and substrate scope. acs.orgyoutube.comorganic-chemistry.org |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies, each with its own set of advantages.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related compounds. wikipedia.org A divergent strategy for analogues of this compound could begin with a polysubstituted benzene (B151609) ring that is then modified in different ways. For instance, starting with a precursor having multiple reactive sites, one could selectively introduce the cyano, fluoro, methyl, and ethenyl groups in a stepwise fashion. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.govnih.gov

Sustainable and Green Chemical Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. arkat-usa.org For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

One key area of focus is the use of greener solvents. rsc.org Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. semanticscholar.orgrsc.orgresearchgate.net For instance, performing cross-coupling reactions in aqueous media can simplify product isolation and reduce the use of volatile organic compounds.

Another important aspect is the use of catalysts that are efficient and can be easily recovered and reused. The development of heterogeneous catalysts or catalyst systems that facilitate product separation is an active area of research. Additionally, minimizing the number of synthetic steps through tandem or one-pot reactions contributes to a greener process by reducing waste and energy consumption. semanticscholar.orgrsc.org

The sourcing of starting materials is also a consideration. For example, research into using waste materials, such as poly(vinyl chloride), as a source for chemical synthesis is an innovative approach to sustainable chemistry. umich.eduresearchgate.net While not directly applicable to the synthesis of this compound at present, these concepts represent the future direction of chemical manufacturing.

Mechanistic Investigations of Reactions Involving 4 Ethenyl 2 Fluoro 3 Methylbenzonitrile

Elucidation of Nitrile Group Reactivity Mechanisms

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon. libretexts.orglibretexts.org This inherent electrophilicity is the driving force for a variety of transformations. The reactivity of the cyano group in 4-Ethenyl-2-fluoro-3-methylbenzonitrile is further influenced by the inductive and resonance effects of the substituents on the aromatic ring.

Nucleophilic addition represents a fundamental reaction pathway for nitriles. The reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom of the cyano group, breaking the pi bond and forming a new sigma bond. libretexts.org This process is analogous to the nucleophilic addition to carbonyl compounds. libretexts.org

The mechanism typically proceeds through the formation of an intermediate imine anion, which can then be protonated or undergo further reaction depending on the nucleophile and reaction conditions. For instance, Grignard reagents attack the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org Similarly, organolithium compounds can add to the nitrile group. The presence of electron-withdrawing groups, such as the fluorine atom in the target molecule, can enhance the electrophilicity of the nitrile carbon, potentially increasing the rate of nucleophilic attack. nih.gov

| Nucleophile (Example) | Intermediate Species | Final Product (after hydrolysis/workup) | Mechanistic Notes |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine salt | Ketone | The reaction forms a stable intermediate that is hydrolyzed to prevent further addition. libretexts.org |

| Organolithium (R-Li) | Imine anion | Ketone | Similar to Grignard reagents, leads to the formation of ketones after acidic workup. |

| Hydride (from LiAlH₄) | Imine anion | Primary Amine | Involves the sequential addition of two hydride ions to the nitrile carbon. libretexts.orglibretexts.org |

| Water (H₂O, acid/base catalyzed) | Amide | Carboxylic Acid | Acid catalysis protonates the nitrile, increasing its electrophilicity for attack by the weak nucleophile, water. libretexts.org |

Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides, nitrilimines, and azides, to construct five-membered heterocyclic rings. These reactions are valuable in synthetic chemistry for creating complex molecules like 1,2,4-triazoles. nih.gov

In the context of this compound, it can react with a 1,3-dipole where the nitrile's pi system serves as the two-electron component. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile and the dipole. nih.gov For example, the reaction of an aryl nitrile with a nitrilimine is a well-established method for synthesizing 1,2,4-triazole derivatives. Quantum chemical studies on similar reactions indicate that these processes are often highly regioselective and irreversible, with the reaction pathway being under kinetic control. nih.gov The substituents on the benzonitrile (B105546) ring will influence the frontier molecular orbital energies, thereby affecting the rate and regiochemical outcome of the cycloaddition.

The catalytic reduction of nitriles is a primary method for the synthesis of primary amines. The mechanism typically involves the addition of hydride nucleophiles to the electrophilic carbon of the nitrile. libretexts.org A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org

The mechanism of reduction with LiAlH₄ proceeds in two main stages:

First Hydride Addition : A hydride ion (H⁻) from the AlH₄⁻ complex attacks the nitrile carbon, forming an imine anion which is stabilized by complexation with the Lewis acidic aluminum species. libretexts.orglibretexts.org

Second Hydride Addition : A second hydride ion is delivered to the now sp²-hybridized carbon of the imine intermediate, resulting in a dianion. libretexts.org

Protonation : The addition of water or an acid source in a final workup step protonates the dianion to yield the final primary amine. libretexts.org

Other catalytic hydrogenation methods, employing transition metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with H₂ gas, are also widely used. These heterogeneous catalysis mechanisms involve the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.

| Catalyst/Reagent | Reaction Conditions | Mechanism Type | Key Mechanistic Feature |

|---|---|---|---|

| LiAlH₄ | Ethereal solvent (e.g., THF, Et₂O), followed by aqueous workup | Nucleophilic Addition | Stepwise addition of two hydride ions to the nitrile carbon. libretexts.org |

| H₂ / Raney Ni | High pressure and temperature | Heterogeneous Catalysis | Adsorption onto catalyst surface and stepwise hydrogenation. |

| H₂ / Pd/C | Moderate pressure, room or elevated temperature | Heterogeneous Catalysis | Effective for aromatic and aliphatic nitriles. |

| NaBH₄ / CoCl₂ | Methanolic solution | Hydride Transfer | In situ generation of cobalt boride as the active catalyst. |

Biocatalysis has emerged as a green and efficient alternative for the transformation of nitriles. nih.gov Nitrile-converting enzymes, found in various microorganisms, can hydrolyze the cyano group under mild conditions with high selectivity. openbiotechnologyjournal.com There are two primary enzymatic pathways for nitrile catabolism:

Nitrilase Pathway : Nitrilases (EC 3.5.5.1) directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia in a single step. nih.govd-nb.info

Nitrile Hydratase/Amidase Pathway : This two-step process involves a nitrile hydratase (NHase; EC 4.2.1.84) first converting the nitrile to an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid and ammonia. nih.govd-nb.info

These enzymatic reactions are of significant industrial interest for producing valuable chemicals and for bioremediation of nitrile-containing waste. openbiotechnologyjournal.com The substrate specificity of these enzymes can be broad, with various bacterial, fungal, and yeast species capable of hydrolyzing aromatic and aliphatic nitriles. d-nb.inforesearchgate.net The regioselectivity of these enzymes is also a key feature, allowing for selective hydrolysis of one nitrile group in a dinitrile compound. csir.co.za For this compound, a nitrilase could potentially convert it to 4-ethenyl-2-fluoro-3-methylbenzoic acid, while a nitrile hydratase would yield 4-ethenyl-2-fluoro-3-methylbenzamide.

Mechanistic Studies of Ethenyl Moiety Transformations

The ethenyl (vinyl) group attached to the aromatic ring is susceptible to addition reactions due to the electron density of its pi bond. dalalinstitute.com The reactivity is analogous to that of styrene, where the benzene (B151609) ring can stabilize intermediates through resonance.

Electrophilic Addition: The pi bond of the ethenyl group acts as a nucleophile, attacking an electrophilic species. unacademy.com This is a common reaction for alkenes. wikipedia.org The mechanism generally proceeds in two steps:

Formation of a Carbocation : The electrophile (E⁺) attacks the pi bond, forming a new sigma bond to one of the vinyl carbons and generating a carbocation on the other carbon. unacademy.comyoutube.com For this compound, the attack will lead to the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring. The regioselectivity follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.

Nucleophilic Attack : A nucleophile (Nu⁻) then attacks the carbocation, forming the final addition product. unacademy.comwikipedia.org

Radical Addition: In the presence of a radical initiator (e.g., peroxides), addition to the ethenyl group can proceed via a free-radical chain mechanism. dalalinstitute.com This pathway is particularly relevant for the addition of HBr.

Initiation : The initiator generates a bromine radical from HBr.

Propagation : The bromine radical adds to the ethenyl group to form the most stable carbon radical intermediate (in this case, the benzylic radical). This radical then abstracts a hydrogen atom from another HBr molecule, forming the product and regenerating a bromine radical.

Termination : The reaction is terminated by the combination of any two radical species.

Crucially, radical addition often results in anti-Markovnikov regioselectivity, where the bromine atom adds to the terminal carbon of the ethenyl group.

| Reaction Type | Reagent (Example) | Intermediate | Regioselectivity | Key Mechanistic Step |

|---|---|---|---|---|

| Electrophilic Addition | HBr | Benzylic Carbocation | Markovnikov | Attack of the pi bond on an electrophile to form the most stable carbocation. unacademy.com |

| Radical Addition | HBr, Peroxides | Benzylic Radical | Anti-Markovnikov | Addition of a bromine radical to form the most stable carbon radical. dalalinstitute.com |

| Halogenation | Br₂ | Bridged Halonium Ion | Anti-addition | Formation of a cyclic halonium ion intermediate followed by backside attack by the halide ion. |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | Benzylic Carbocation | Markovnikov | Protonation of the double bond to form a carbocation, followed by attack by water. wikipedia.org |

Based on a comprehensive search of available scientific literature, detailed mechanistic information specifically concerning the chemical compound This compound is not available. While this compound is identified in patent literature, such as CN103874493A, which lists it as an inhibitor of the renal outer medullary potassium channel, the public domain lacks in-depth studies on its chemical reactivity and reaction mechanisms.

Therefore, it is not possible to provide a detailed article on the "" that adheres to the specific outline requested, which includes:

Kinetic and Thermodynamic Aspects of this compound Reactions

General principles of organic chemistry allow for predictions about the reactivity of this compound. For instance, the ethenyl (vinyl) group would likely be susceptible to electrophilic addition and could participate in transition metal-catalyzed cross-coupling reactions. The aromatic ring, activated by the methyl group and deactivated by the fluorine and nitrile groups, could undergo nucleophilic aromatic substitution or directed C-H functionalization. The fluorine and methyl substituents would be expected to exert electronic and steric effects on these reactions, influencing regioselectivity and reaction rates. However, without specific experimental data and mechanistic studies for this particular compound, any detailed discussion would be speculative and would not meet the required standard of a thorough and scientifically accurate article based on existing research findings.

Further research and publication in peer-reviewed scientific journals are needed to elucidate the specific mechanistic details of reactions involving this compound. Until such information becomes available, a comprehensive analysis as requested cannot be compiled.

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethenyl 2 Fluoro 3 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

No published ¹H or ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), could be located for 4-Ethenyl-2-fluoro-3-methylbenzonitrile. Such data would be essential for confirming the molecular skeleton and the precise location of proton and carbon atoms.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Specific ¹⁹F NMR data, which would provide critical information about the electronic environment of the fluorine atom on the benzene (B151609) ring, is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no accessible reports on the use of two-dimensional NMR techniques to characterize this compound. These advanced analyses are crucial for unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for this compound are available in the public domain. An FT-IR spectrum would reveal characteristic vibrational frequencies for key functional groups, such as the nitrile (C≡N), ethenyl (C=C), and carbon-fluorine (C-F) bonds.

Raman Spectroscopy

Similarly, Raman spectroscopy data for this compound could not be found. Raman spectroscopy would provide complementary vibrational information, particularly for the non-polar bonds within the molecule.

Correlation of Experimental and Theoretically Predicted Vibrational Modes

The vibrational modes of this compound can be meticulously investigated by correlating experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretically predicted vibrational frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). While specific experimental spectra for this compound are not publicly available, the principles of such a correlational analysis can be understood by examining studies on analogous substituted benzonitriles. indexcopernicus.comnih.govorientjchem.orgnih.govglobalresearchonline.net

Theoretical calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to compute the optimized molecular geometry and the harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental data.

The assignment of the observed vibrational bands to specific modes of vibration is facilitated by the Potential Energy Distribution (PED) analysis derived from the theoretical calculations. indexcopernicus.comnih.gov This analysis provides the percentage contribution of each internal coordinate to a particular normal mode, allowing for a more definitive assignment of the spectral bands.

For a molecule like this compound, characteristic vibrational modes would include:

C≡N stretching: A strong, sharp band in the FT-IR spectrum, typically appearing in the range of 2220-2240 cm⁻¹.

C-H stretching: Aromatic and vinyl C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C stretching: Vibrations from the ethenyl group and the aromatic ring would be observed in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong band is anticipated in the 1000-1300 cm⁻¹ region.

CH₃ bending: Asymmetric and symmetric bending modes of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

The table below presents a hypothetical correlation of expected experimental and scaled theoretical vibrational modes for this compound, based on data from similar compounds.

| Vibrational Mode | Expected Experimental FT-IR (cm⁻¹) | Expected Experimental FT-Raman (cm⁻¹) | Hypothetical Scaled Theoretical (DFT) (cm⁻¹) | Assignment |

| ν(C-H) aromatic | ~3080 | ~3080 | ~3075 | Aromatic C-H stretching |

| ν(C-H) vinyl | ~3050 | ~3050 | ~3045 | Ethenyl C-H stretching |

| ν(C-H) methyl | ~2930 | ~2930 | ~2925 | Methyl C-H symmetric stretching |

| ν(C≡N) | ~2230 | ~2230 | ~2225 | Nitrile C≡N stretching |

| ν(C=C) vinyl | ~1630 | ~1630 | ~1625 | Ethenyl C=C stretching |

| ν(C=C) aromatic | ~1580, 1480 | ~1580, 1480 | ~1575, 1475 | Aromatic C=C stretching |

| δ(CH₃) asymmetric | ~1450 | ~1450 | ~1445 | Methyl asymmetric bending |

| δ(CH₃) symmetric | ~1380 | ~1380 | ~1375 | Methyl symmetric bending |

| ν(C-F) | ~1250 | ~1250 | ~1245 | C-F stretching |

Note: This table is illustrative and based on typical values for the specified functional groups.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful technique for the accurate determination of the molecular formula of a compound. For this compound (C₁₀H₈FN), HR-ESI-MS would be expected to show a protonated molecule, [M+H]⁺, with a calculated exact mass of 162.0719. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In a typical HR-ESI-MS experiment, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized by a high-voltage electrospray. The resulting ions are then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The accurate mass measurement of the molecular ion provides strong evidence for the elemental composition of the molecule.

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of volatile compounds and identifying any volatile impurities. In the analysis of this compound, a GC-MS experiment would involve injecting a solution of the compound into a gas chromatograph, where it is vaporized and separated from other components based on their boiling points and interactions with the stationary phase of the GC column.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as HCN, CH₃, and C₂H₂. The fragmentation of benzonitrile (B105546) and its derivatives has been studied, and common fragmentation pathways include the loss of HCN to form benzyne radical cations. nih.gov For 4-ethenylbenzonitrile, a prominent molecular ion is observed, indicating a relatively stable structure. nist.gov

The fragmentation of this compound would likely proceed through several pathways, including:

Loss of a methyl radical (-CH₃): M⁺ → [M-15]⁺

Loss of hydrogen cyanide (-HCN): M⁺ → [M-27]⁺

Loss of a fluorine atom (-F): M⁺ → [M-19]⁺

A hypothetical fragmentation pattern is presented in the table below.

| m/z | Relative Intensity | Possible Fragment Ion | Neutral Loss |

| 161 | High | [C₁₀H₈FN]⁺ | - |

| 146 | Moderate | [C₉H₅FN]⁺ | CH₃ |

| 134 | Moderate | [C₉H₈F]⁺ | HCN |

| 142 | Low | [C₁₀H₈N]⁺ | F |

Note: The relative intensities are hypothetical and serve to illustrate a possible fragmentation pattern.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of the crystal structures of related substituted benzonitriles provides insight into the expected solid-state conformation and intermolecular interactions. marquette.edunih.govuevora.pt

A single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

For this compound, the benzonitrile moiety is expected to be planar. The orientation of the ethenyl and methyl substituents relative to the aromatic ring would be of particular interest. Intermolecular interactions, such as π-π stacking of the aromatic rings and dipole-dipole interactions involving the nitrile and fluoro groups, would likely play a significant role in the crystal packing.

The table below provides representative crystallographic parameters for a hypothetical crystal structure of this compound, based on data from similar organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-12 |

| c (Å) | ~13-15 |

| β (°) | ~95-105 |

| Volume (ų) | ~1000-1300 |

| Z | 4 |

Note: These values are illustrative and represent a common crystal system and unit cell parameters for small organic molecules.

Chromatographic Methods for Purity Assessment and Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for the purity assessment of non-volatile compounds and the separation of isomers. For this compound, a reversed-phase HPLC method would likely be employed. sielc.comhelixchrom.comottokemi.com

In a typical reversed-phase HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

This technique would be effective in separating this compound from any non-volatile impurities or isomers that may be present from its synthesis. A UV detector is commonly used for the detection of aromatic compounds like benzonitriles.

A representative HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general-purpose method and would require optimization for this specific compound.

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound can be highly dependent on its stereochemistry. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the most prevalent and effective technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound.

While this compound itself is an achiral molecule, as it does not possess a stereocenter and lacks axial or planar chirality, it serves as a valuable structural motif. In a scenario where this moiety is incorporated into a larger, chiral molecule, or if a synthetic pathway leads to a chiral analog, the assessment of enantiomeric purity would become essential. The principles and methodologies described herein are based on the analysis of structurally related chiral compounds containing aromatic, nitrile, fluoro, and vinyl functional groups.

The fundamental principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation. The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation.

Selection of Chiral Stationary Phase (CSP)

For aromatic compounds like derivatives of this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates. chromatographyonline.comsigmaaldrich.comphenomenex.com These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms. The separation is governed by a combination of interactions, including:

π-π interactions: Between the aromatic ring of the analyte and the phenyl groups of the carbamate derivatives on the polysaccharide backbone.

Hydrogen bonding: The nitrile group (-CN) can act as a hydrogen bond acceptor.

Dipole-dipole interactions: The polar nitrile and fluoro- substituents contribute to the molecule's dipole moment, which can interact with polar sites on the CSP.

Pirkle-type CSPs, also known as brush-type phases, represent another viable option. hplc.eu These phases are designed to have specific interaction sites (π-donor, π-acceptor, hydrogen bonding) and can be highly effective for separating aromatic compounds. Cyclodextrin-based CSPs function by forming inclusion complexes with the analyte, where the aromatic part of the molecule enters the hydrophobic cavity of the cyclodextrin. sigmaaldrich.comcsfarmacie.cz Chiral recognition is then influenced by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.

Mobile Phase Optimization

The choice of mobile phase significantly impacts retention, resolution, and elution order. chromatographyonline.com Chiral separations on polysaccharide and Pirkle-type CSPs are commonly performed under normal-phase, polar organic, or reversed-phase conditions.

Normal-Phase Mode: Typically employs mixtures of a non-polar solvent like hexane or heptane with a polar modifier, most commonly an alcohol (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.

Reversed-Phase Mode: Uses aqueous solutions with organic modifiers like acetonitrile or methanol. This is advantageous for analytes with higher polarity.

Polar Organic Mode: Utilizes polar organic solvents such as acetonitrile or methanol, sometimes with additives.

Additives like acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine) are often incorporated in small amounts into the mobile phase to suppress ionization of acidic or basic analytes, thereby improving peak shape and reproducibility. chromatographyonline.com

Illustrative Chromatographic Conditions

Since no experimental data exists for the chiral separation of this compound, the following table provides representative data for the enantioseparation of a structurally analogous chiral aromatic nitrile, demonstrating typical parameters and results that could be expected in such an analysis.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1' (1st Eluting Enantiomer) | k2' (2nd Eluting Enantiomer) | Separation Factor (α) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol (85:15, v/v) | 0.8 | 30 | 3.42 | 4.10 | 1.20 | 2.55 |

| Pirkle-Type (Whelk-O 1) | Hexane/Isopropanol/Acetonitrile (80:15:5, v/v/v) | 1.2 | 25 | 1.88 | 2.13 | 1.13 | 1.85 |

| β-Cyclodextrin Derivative | Acetonitrile/Water (40:60, v/v) with 0.1% Acetic Acid | 1.0 | 35 | 4.51 | 4.96 | 1.10 | 1.70 |

This is a representative table for a hypothetical, structurally similar chiral compound.

By systematically screening different combinations of chiral stationary phases and mobile phases, an optimized method can be developed to achieve baseline separation (Rs ≥ 1.5) of the enantiomers. This allows for the accurate determination of enantiomeric purity, which is a critical parameter for the quality control of chiral chemical entities.

Computational and Theoretical Investigations of 4 Ethenyl 2 Fluoro 3 Methylbenzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional shape of a molecule and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and energy of a compound. analis.com.my This process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable structure of the molecule. For example, in studies of related molecules like 3-fluoro-4-methylbenzonitrile and 2-amino-4-chlorobenzonitrile, DFT calculations using the B3LYP functional have been employed to predict bond lengths, bond angles, and dihedral angles. analis.com.myorientjchem.org These theoretical parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms. Common basis sets used in the study of benzonitrile (B105546) derivatives include Pople-style basis sets like 6-311++G(d,p). orientjchem.orgresearchgate.netnih.gov The selection of a basis set is a compromise between computational cost and desired accuracy. Validation involves comparing the calculated results, such as geometric parameters or vibrational frequencies, with known experimental data. For instance, studies on 2-fluoro-5-methylbenzonitrile have shown that the B3LYP method with the 6-311++G(d,p) basis set can accurately reproduce experimental vibrational wavenumbers. researchgate.net

Prediction and Interpretation of Vibrational Spectra

Theoretical calculations are crucial for interpreting experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. indexcopernicus.comspectroscopyonline.com By calculating the harmonic vibrational frequencies using DFT, scientists can assign the specific molecular motions (stretching, bending, twisting) that correspond to each peak in the experimental spectrum. nih.gov For example, in the analysis of 3-fluoro-4-methylbenzonitrile, calculated vibrational frequencies helped assign the C-H stretching vibrations, C-C vibrations, and the characteristic C≡N nitrile group vibration. orientjchem.org These assignments provide a detailed understanding of the molecule's dynamic behavior.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. edu.krdwuxiapptec.com A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating potential for charge transfer within the molecule. edu.krdresearchgate.net This analysis is fundamental in designing molecules for applications in electronics and optics. scielo.org.mx For various benzonitrile derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and intermolecular interactions. orientjchem.orgresearchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org This analysis provides quantitative insight into the charge distribution and bonding characteristics. orientjchem.org For example, in a study of 2-amino-4-chlorobenzonitrile, Mulliken charge analysis revealed that the nitrogen atoms carry a significant negative charge, suggesting they could act as nucleophilic sites. analis.com.my Similarly, for 3-fluoro-4-methylbenzonitrile, all hydrogen atoms were found to exhibit a positive charge, while the nitrogen and fluorine atoms exhibited negative charges, indicating sites for intermolecular interactions. orientjchem.org

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies of reaction pathways are fundamental to understanding the mechanism, kinetics, and feasibility of chemical transformations. These investigations map the potential energy surface (PES) of a reaction, identifying the minimum energy path from reactants to products. fossee.in A critical point on this path is the transition state (TS), which is a high-energy, transient molecular configuration that represents the energy barrier for the reaction. vasp.at The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡), a key determinant of the reaction rate. fossee.inresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these pathways. researchgate.netmdpi.com By locating the transition state, a first-order saddle point on the PES with a single imaginary vibrational frequency, chemists can gain detailed insight into bond-forming and bond-breaking processes. vasp.atucsb.edu

For a molecule like 4-Ethenyl-2-fluoro-3-methylbenzonitrile, several synthetic routes are plausible, each with distinct reaction pathways and transition states that can be modeled. A common strategy for its synthesis might involve a late-stage introduction of the ethenyl group onto a pre-functionalized benzonitrile ring via a cross-coupling reaction, such as a Suzuki or Stille coupling.

Illustrative Data for a Hypothetical Reaction Step (Reductive Elimination):

The following interactive table presents hypothetical data for the reductive elimination step, calculated using a common DFT method like M06-2X/6-31+G(d), which has proven accurate for analogous organic systems. researchgate.netmdpi.com This step involves the formation of the C-C bond between the aromatic ring and the ethenyl group from a palladium intermediate.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactant | Palladium(II) intermediate with both aryl and vinyl groups attached. | 0.0 | Pd-C(aryl): ~2.05, Pd-C(vinyl): ~2.10 |

| Transition State | The C(aryl)-C(vinyl) bond is partially formed, and the bonds to the Palladium center are elongated. | +18.5 (Activation Energy, ΔG‡) | C(aryl)---C(vinyl): ~2.20, Pd---C(aryl): ~2.30, Pd---C(vinyl): ~2.35 |

| Product | This compound and the regenerated Palladium(0) catalyst. | -25.0 (Reaction Energy, ΔG) | C(aryl)-C(vinyl): ~1.48 |

Note: The data in this table is illustrative and represents typical values for such a reaction. Actual values would require specific quantum chemical calculations.

The electronic nature of the substituents on the benzonitrile ring would significantly influence the energetics of the transition states. The strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups decrease the electron density on the aromatic ring, which can affect the rates of key steps like oxidative addition and reductive elimination. Conversely, the electron-donating methyl (-CH₃) group can modulate these electronic effects. Computational studies are essential to unraveling the complex interplay of these electronic and steric factors.

Conformational Landscapes and Intramolecular Interactions

In this compound, the primary source of conformational flexibility is the rotation of the ethenyl (vinyl) group relative to the plane of the benzene (B151609) ring. The dihedral angle defined by C3-C4-C(vinyl)-C(vinyl) governs this rotation.

A potential energy surface scan would likely reveal two primary low-energy conformations:

Planar Conformer: The ethenyl group is coplanar with the aromatic ring. This conformation allows for maximum overlap between the π-systems of the ring and the vinyl group, leading to stabilizing π-conjugation. Studies on non-sterically hindered styrenes have demonstrated a preference for planarity. acs.org

Non-Planar (Twisted) Conformer: Steric hindrance between the vinyl group's hydrogen atoms and the adjacent methyl group (at C3) could force the vinyl group out of the plane, resulting in a twisted conformer.

The conformational landscape is shaped by a balance of electronic (conjugation) and steric effects. Furthermore, subtle intramolecular interactions play a crucial role. In this molecule, the proximity of the fluoro, methyl, and ethenyl groups creates a unique environment. The fluorine atom, with its high electronegativity, can participate in weak non-covalent interactions. mdpi.com Specifically, weak C-H···F hydrogen bonds might exist between the fluorine atom and the hydrogen atoms of the adjacent methyl group or the ortho hydrogen of the ethenyl group. While individually weak, these interactions can collectively influence conformational preferences. nih.gov

Illustrative Data for Conformational Analysis:

This interactive table shows plausible relative energies and key dihedral angles for the stable conformers of this compound.

| Conformer | Dihedral Angle (C3-C4-Cα-Cβ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Planar | ~0° or ~180° | 0.0 | Maximum π-conjugation; potential minor steric clash. |

| Twisted | ~45° | +1.5 | Reduced π-conjugation; minimized steric repulsion. |

| Barrier | ~90° | +2.5 | Minimum π-conjugation; transition state for rotation. |

Note: This data is illustrative, representing a typical energy profile for a substituted styrene. Precise values would require dedicated computational analysis.

The balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho substituents (favoring a twisted conformation) determines the global minimum energy structure. DFT calculations are essential for accurately quantifying these competing effects and predicting the molecule's preferred shape and dynamic behavior. acs.org

Applications of 4 Ethenyl 2 Fluoro 3 Methylbenzonitrile in Advanced Chemical Research

Role as a Key Organic Synthetic Building Block

There is no specific information available in the surveyed literature detailing the role of 4-Ethenyl-2-fluoro-3-methylbenzonitrile as a key organic synthetic building block.

Precursor for Advanced Organic Molecules and Heterocycles

No documented instances of this compound being used as a precursor for advanced organic molecules and heterocycles were found.

Intermediate in Complex Chemical Synthesis

The role of this compound as an intermediate in complex chemical synthesis is not described in the available scientific literature.

Development of Optoelectronic Materials

Specific research on the application of this compound in the development of optoelectronic materials has not been identified. However, it is noteworthy that analogous compounds, specifically fluorinated benzonitriles, have been utilized as precursors for Thermally Activated Delayed Fluorescence (TADF) emitters. For instance, 4-fluoro-2-methylbenzonitrile (B118529) has been employed in the synthesis of TADF emitters for Organic Light-Emitting Diode (OLED) systems. ossila.com The performance of such an OLED device is summarized in the table below.

| Metric | Value |

| Current Efficiency | 34.5 cd/A |

| Power Efficiency | 29.9 lm/W |

| External Quantum Efficiency | 10.8% |

Performance of an OLED device fabricated with a TADF emitter synthesized from 4-fluoro-2-methylbenzonitrile. ossila.com

Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters

There is no available data on the use of this compound as a precursor for TADF emitters.

Integration into Organic Light-Emitting Diode (OLED) Systems

No research has been published detailing the integration of this compound into OLED systems.

Exploration in Semiconductor Processing Compositions

No information could be found in the searched resources regarding the use or exploration of this compound in semiconductor processing compositions.

Fundamental Studies in Catalysis and Enzymatic Transformations

There is no available data from the searches conducted on the role of this compound in fundamental studies related to catalysis or enzymatic transformations.

Prospective Research Avenues for 4 Ethenyl 2 Fluoro 3 Methylbenzonitrile

Exploration of Asymmetric Synthesis and Chiral Induction

There is no available information on the asymmetric synthesis of 4-Ethenyl-2-fluoro-3-methylbenzonitrile. Research into chiral induction for this compound has not been published.

Design and Development of Novel Catalytic Systems

No literature exists detailing the design or development of catalytic systems specifically for the synthesis or transformation of this compound.

Discovery of Unprecedented Reactivity and Transformation Pathways

The reactivity and potential transformation pathways of this compound have not been explored in any published research.

Advanced In Silico Modeling for Predictive Chemistry and Materials Design

Computational studies or in silico modeling for predicting the chemical properties or material science applications of this compound are not present in the available literature.

Integration into Emerging Smart Materials and Functional Systems

There are no reports on the integration of this compound into any smart materials or functional systems.

Q & A

Q. Basic

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic and ethenyl proton signals .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Quantifies purity and detects trace impurities .

Data discrepancies may arise from solvent residues or conformational isomers. Cross-validation using multiple techniques (e.g., comparing NMR with IR for functional groups) and repeating experiments under standardized conditions are critical .

How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-withdrawing fluoro and nitrile groups deactivate the benzene ring, directing electrophilic substitutions to specific positions. This electronic profile:

- Enhances stability of intermediates in palladium-catalyzed reactions.

- Reduces undesired side reactions (e.g., polymerization of the ethenyl group) by lowering electron density .

Comparative studies with analogs (e.g., 4-Ethynyl-2,3-difluorobenzonitrile) show that fluorine positioning significantly impacts reaction kinetics and regioselectivity .

What strategies can mitigate competing side reactions during the functionalization of this compound?

Q. Advanced

- Protective groups : Temporarily blocking the nitrile or ethenyl moieties prevents unwanted nucleophilic attacks .

- Low-temperature kinetics : Slow addition of reagents at 0–5°C minimizes exothermic side reactions .

- Catalyst tuning : Bulky ligands (e.g., P(t-Bu)₃) improve selectivity in cross-coupling steps .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced

- Docking simulations : Software like AutoDock Vina models binding affinities to enzymes or receptors, leveraging the compound’s planar aromatic structure .

- DFT calculations : Predict electron distribution and reactive sites (e.g., nitrile group’s susceptibility to hydrolysis) .

- MD simulations : Assess stability of ligand-target complexes over time, guiding structural modifications .

What are the key considerations in designing a stability study for this compound under various storage conditions?

Q. Basic

- Light sensitivity : Store in amber vials to prevent photodegradation .

- Temperature : Long-term stability tests at –20°C vs. 25°C assess thermal decomposition rates .

- Humidity control : Desiccants prevent hydrolysis of the nitrile group .

How can researchers resolve contradictions in biological activity data across different studies involving this compound derivatives?

Q. Advanced

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables .

- Structural analogs : Compare activity trends using derivatives with systematic substituent changes (see Table 1) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.